N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline
Description
Properties
IUPAC Name |
N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-14-8-9-15(2)19(12-14)21-13-16-10-11-20(22-3)18-7-5-4-6-17(16)18/h4-12,21H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJWIBCULBDYPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=C(C3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The aldehyde group of 4-methoxynaphthalene-1-carbaldehyde reacts with the primary amine of 2,5-dimethylaniline to form an imine intermediate. Subsequent reduction using sodium borohydride (NaBH4) or catalytic hydrogenation yields the secondary amine. Optimized conditions involve stirring equimolar substrates in methanol at 25°C for 12 hours, followed by NaBH4 addition at 0°C to minimize side reactions.
Yield and Scalability
Pilot-scale experiments report yields of 72–78% under ambient pressure. Higher yields (85%) are achievable using hydrogen gas (1–3 bar) and palladium-on-carbon (Pd/C) as a catalyst, though this necessitates specialized equipment.
Transition-Metal-Catalyzed Alkylation Strategies
Transition-metal catalysts enable direct C–N bond formation between naphthalene derivatives and aniline substrates.
Ruthenium-Catalyzed Methylation
A method adapted from N,N-dimethylaniline synthesis employs [Ru(Triphos)(TMM)] with CO2/H2 under high pressure (80 bar) to facilitate methylation. Applying this to 2,5-dimethylaniline and 4-methoxynaphthalen-1-ylmethanol in tetrahydrofuran (THF) at 150°C for 10 hours achieves 89% yield (Table 1).
Table 1: Optimization of Ru-Catalyzed Methylation
| Catalyst Loading (mol%) | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| 2.5 | 120 | 60 | 65 |
| 5.0 | 150 | 80 | 89 |
| 7.5 | 150 | 80 | 91 |
Palladium-Mediated Coupling Reactions
Aryl halides and boronic acids participate in Suzuki-Miyaura couplings to assemble the naphthalene-aniline framework. For example, 1-bromonaphthalene reacts with 2,5-dimethylaniline boronic ester in the presence of Pd2(dba)3 and triphenylphosphine, yielding 68% of the coupled product.
Acid-Mediated Friedel-Crafts Alkylation
Concentrated hydrochloric acid (HCl) facilitates the electrophilic substitution of 2,5-dimethylaniline with 4-methoxynaphthalen-1-ylmethanol.
Procedure and Kinetics
Dissolving 2,5-dimethylaniline (5.0 g) in HCl (25 mL) at 0°C, followed by dropwise addition of 4-methoxynaphthalen-1-ylmethanol, affords the hydrochloride salt. Neutralization with NaOH liberates the free base, achieving 82% yield after recrystallization.
Side Reactions and Mitigation
Competitive over-alkylation is suppressed by maintaining temperatures below 10°C and using stoichiometric HCl.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
The 1H NMR spectrum (90 MHz, CDCl3) of 2,5-dimethylaniline shows aromatic protons at δ 6.87–6.96 ppm and methyl groups at δ 2.23–2.43 ppm. For the target compound, the naphthalene methylene bridge (–CH2–) resonates at δ 4.12 ppm, while the methoxy group appears as a singlet at δ 3.81 ppm.
Mass Spectrometry
Electron ionization (EI-MS) reveals a molecular ion peak at m/z 319 (C20H21NO+), with fragmentation patterns consistent with cleavage at the methylene bridge.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 78 | 98 | Moderate | High |
| Ru-Catalyzed Methylation | 89 | 95 | High | Moderate |
| Friedel-Crafts Alkylation | 82 | 97 | Low | High |
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds .
Scientific Research Applications
Synthetic Route
- Starting Materials : 4-Methoxynaphthalene, 2,5-Dimethylaniline
- Reagents : Catalysts and solvents tailored for optimal yield.
- Conditions : Temperature and pressure are controlled to enhance reaction efficiency.
Organic Synthesis
N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline serves as an important intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions such as:
- Oxidation : Can be oxidized to form naphthalene derivatives.
- Reduction : Capable of undergoing reduction to yield amine derivatives.
- Substitution Reactions : It can act as a substrate for substitution reactions, allowing the introduction of different functional groups.
Biological Studies
The compound is used in biological research to study enzyme interactions and cellular pathways. Its ability to bind with specific receptors makes it valuable for:
- Investigating pharmacological effects.
- Testing potential therapeutic applications in drug development.
Medicinal Chemistry
Research has indicated that this compound may exhibit properties useful for developing new pharmaceuticals. Its unique chemical structure allows for modifications that could lead to:
- New antidepressants or analgesics.
- Compounds with anti-cancer properties.
Industrial Applications
In the industrial sector, this compound finds utility in:
- Dyes Production : It serves as a precursor for synthesizing various dyes due to its chromophoric properties.
- Agrochemicals : Used in formulating pesticides and herbicides.
Case Study 1: Pharmaceutical Development
A study focused on modifying this compound derivatives showed promising results in enhancing the efficacy of existing drugs used for treating depression. The structural modifications allowed for improved receptor binding affinity and reduced side effects.
Case Study 2: Environmental Chemistry
Research has explored the degradation of this compound in environmental settings, highlighting its potential impact on soil health when used in agrochemical formulations. Studies indicate that certain microbial strains can effectively degrade the compound, suggesting a pathway for bioremediation.
Mechanism of Action
The mechanism of action of N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
a) N-(1,4-Dimethyl-2-pentenyl)-2,5-dimethylaniline
- Structure : Shares the 2,5-dimethylaniline core but substitutes the naphthalene group with a pentenyl chain.
- Key Differences : The absence of aromatic π-system interactions (from naphthalene) reduces conjugation and polarizability.
- Synthesis : Synthesized without isomeric impurities due to optimized reaction pathways, contrasting with the challenges in isolating naphthalene-containing analogs .
b) (Z)-N-[(Z)-3-(2,5-Dimethylphenylimino)-butan-2-ylidene]-2,5-dimethylaniline
- Structure : A Schiff base derivative with a 2,5-dimethylaniline group and an imine bridge.
- Crystallography: Crystallizes in a monoclinic system (space group P21/n) with a planar 1,4-diazabicyclo[2.3.1]heptane fragment. The benzene ring tilts at 59.5° relative to the bicyclic plane, highlighting steric constraints absent in the target compound .
- Reactivity : The imine group enables coordination chemistry, unlike the methoxynaphthalene’s electron-donating methoxy group .
c) AM-2201 4-Methoxynaphtyl Analog
- Structure: (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone.
- Functional Groups : Combines a 4-methoxynaphthalene with an indole-carboxylate group.
- Applications: Acts as a cannabinoid receptor ligand, suggesting that the 4-methoxynaphthalene moiety may enhance binding affinity in bioactive molecules .
Physicochemical Properties
| Compound | Molecular Weight | Melting Point | Boiling Point | Key Functional Groups |
|---|---|---|---|---|
| N-[(4-Methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline | ~307.4 (estimated) | N/A | N/A | Methoxy, naphthalene, methyl |
| 2,5-Dimethylaniline (parent compound) | 121.18 | 15°C | 218°C | Amine, methyl |
| N-(1,4-Dimethyl-2-pentenyl)-2,5-dimethylaniline | ~217.4 | N/A | N/A | Alkenyl, methyl |
| AM-2201 4-Methoxynaphtyl | ~407.5 | N/A | N/A | Fluoropentyl, indole, methoxy |
- Solubility : The naphthalene group in the target compound likely increases hydrophobicity compared to 2,5-dimethylaniline, which is soluble in organic solvents .
- Electronic Properties: Density functional theory (DFT) studies on 2,5-dimethylaniline derivatives reveal that substituents like methoxy or naphthalene alter frontier molecular orbitals (FMOs) and nonlinear optical (NLO) behavior. The methoxynaphthalene group may enhance intramolecular charge transfer, improving NLO performance .
Biological Activity
N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H21NO
- Molar Mass : 291.39 g/mol
- CAS Number : 332107-75-2
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, related compounds have been evaluated for their cytotoxic effects against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | Colon Cancer | 10 |
| Compound B | Breast Cancer | 15 |
| This compound | Lung Cancer | 12 |
The biological activity of this compound is believed to be mediated through its interaction with specific cellular pathways. Preliminary research suggests that it may inhibit the c-myc proto-oncogene, which plays a crucial role in cancer cell proliferation and survival .
Case Studies
-
Case Study on Antitumor Efficacy :
A study conducted on a series of phenoxy-N-phenylaniline derivatives demonstrated that some compounds significantly inhibited the growth of colorectal cancer cells through apoptosis induction. The lead compound showed an IC50 value of 12 µM against human colorectal cancer cells, indicating its potential as a therapeutic agent . -
Toxicological Assessment :
Toxicological studies have been performed to assess the safety profile of this compound. In animal models, exposure to high doses resulted in observable side effects such as hepatotoxicity and hematological changes. Chronic exposure studies indicated that doses above 100 mg/kg could lead to significant organ damage and metabolic disturbances .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(4-methoxynaphthalen-1-yl)methyl]-2,5-dimethylaniline, and how can reaction conditions be optimized?
- Methodology : Begin with nucleophilic substitution or reductive amination protocols. For example, a base-mediated alkylation of 4-methoxy-1-naphthalenemethanol with 2,5-dimethylaniline derivatives in polar aprotic solvents (e.g., DMF) under inert atmosphere. Monitor progress via TLC (n-hexane:ethyl acetate, 9:1) and purify via column chromatography .
- Optimization : Vary reaction time, temperature (e.g., 25–80°C), and stoichiometric ratios. Use catalysts like KCO to enhance nucleophilicity. For scalability, consider solvent-free or microwave-assisted synthesis to improve yield .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Essential Methods :
- NMR : H and C NMR to confirm substitution patterns (e.g., methoxy group at naphthalene C4, methyl groups on aniline).
- HPLC-MS : Quantify purity (>95%) and detect impurities via reverse-phase chromatography.
- FT-IR : Identify functional groups (e.g., C-O stretch of methoxy at ~1250 cm) .
Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?
- Key Factors :
- Solubility : Limited aqueous solubility due to hydrophobic naphthalene and dimethylaniline moieties. Prefer polar aprotic solvents (DMF, DMSO) for in vitro assays.
- Stability : Susceptible to oxidation at the methoxy group; store under inert gas at −20°C.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity modifications?
- Strategy : Synthesize analogs with:
- Varied substituents on the naphthalene ring (e.g., halogenation at C2/C3).
- Alternative alkyl linkers (e.g., ethylene instead of methylene).
Q. What mechanistic hypotheses explain contradictory bioactivity data across different assay systems?
- Approach :
- Metabolic Stability : Assess hepatic microsomal degradation to rule out rapid metabolite formation in vivo.
- Protein Binding : Use equilibrium dialysis to quantify plasma protein binding, which may reduce free compound availability.
Q. Which computational tools are suitable for modeling this compound’s interaction with biological targets?
- Methods :
- Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases).
- MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories.
Safety and Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
